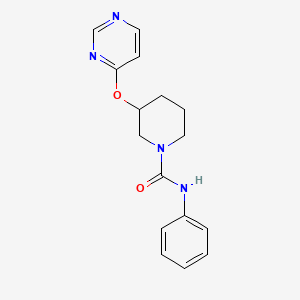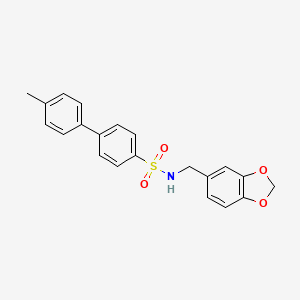![molecular formula C21H18ClFN2O4S B3016093 4-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline CAS No. 1111016-26-2](/img/structure/B3016093.png)
4-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline” is a complex organic molecule that contains several functional groups and structural features, including a quinoline ring, a pyrrolidine ring, a sulfonyl group, and a methoxy group . These features suggest that it could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a pyrrolidine ring, a sulfonyl group, and a methoxy group . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and it’s known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structural features. For example, the presence of a sulfonyl group could influence its acidity, while the presence of a methoxy group could influence its polarity .科学的研究の応用
Anticancer Properties
The quinoline scaffold in this compound has been investigated for its potential as an anticancer agent. Researchers have explored its effects on tumor cell growth, apoptosis, and metastasis inhibition. By targeting specific cellular pathways, this compound may offer promising therapeutic options for cancer treatment .
Anti-Inflammatory Activity
The sulfonyl group and the fluoro substitution contribute to the anti-inflammatory properties of this compound. It has been studied for its ability to modulate inflammatory responses by inhibiting key enzymes or cytokines involved in inflammation. Such properties could be valuable in treating chronic inflammatory diseases .
Antibacterial and Antifungal Effects
The pyrrolidine ring, along with the quinoline core, may exhibit antibacterial and antifungal activity. Researchers have explored its potential against various pathogens, including drug-resistant strains. Understanding its mechanism of action and optimizing its structure could lead to novel antimicrobial agents .
Neuroprotective Potential
Given the central nervous system’s vulnerability to oxidative stress and neurodegenerative diseases, compounds like this one have been evaluated for their neuroprotective effects. The presence of the methoxy group and the sulfonyl moiety may enhance antioxidant properties, making it a candidate for further investigation .
Kinase Inhibition
The quinoline scaffold often interacts with kinases, which play crucial roles in cellular signaling pathways. Researchers have explored the potential of this compound as a kinase inhibitor, targeting specific kinases involved in diseases such as cancer, inflammation, and neurodegeneration. Structural modifications could enhance selectivity and potency .
Metabolic Disorders
The carbonyl group in the pyrrolidine ring suggests possible interactions with enzymes involved in metabolic pathways. Researchers have investigated its effects on enzymes related to diabetes, obesity, and lipid metabolism. Understanding its binding modes and optimizing its pharmacokinetic properties could lead to therapeutic breakthroughs .
作用機序
将来の方向性
特性
IUPAC Name |
[4-(3-chloro-4-methoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O4S/c1-29-19-7-5-14(11-17(19)22)30(27,28)20-15-10-13(23)4-6-18(15)24-12-16(20)21(26)25-8-2-3-9-25/h4-7,10-12H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTWPGQZOPNBCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B3016013.png)

![8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B3016018.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(p-tolylthio)acetamide](/img/structure/B3016021.png)
![3-(p-tolyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3016022.png)
![(Z)-[amino(thiophen-3-yl)methylidene]amino 4-oxo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B3016023.png)
![Ethyl 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-methyl-3-isoxazolecarboxylate](/img/structure/B3016024.png)
![8-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione](/img/structure/B3016025.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3016027.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3016028.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(5-chloro-2,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B3016032.png)